molecular formula C16H19BrO4 B12968974 (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate

(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate

Cat. No.: B12968974
M. Wt: 355.22 g/mol
InChI Key: KOYRPTDRIUXIQT-SEYXRHQNSA-N
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Description

(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a bromo(p-tolyl)methylene group attached to a malonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate typically involves the reaction of tert-butyl 3-methyl malonate with a bromo(p-tolyl)methylene reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic attack on the bromo(p-tolyl)methylene reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carbonyl-containing compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The malonate backbone can stabilize carbanions, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H19BrO4

Molecular Weight

355.22 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl (2Z)-2-[bromo-(4-methylphenyl)methylidene]propanedioate

InChI

InChI=1S/C16H19BrO4/c1-10-6-8-11(9-7-10)13(17)12(14(18)20-5)15(19)21-16(2,3)4/h6-9H,1-5H3/b13-12-

InChI Key

KOYRPTDRIUXIQT-SEYXRHQNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C(=O)OC)/C(=O)OC(C)(C)C)/Br

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C(=O)OC)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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